Methyl 6-chloro-4-methylnicotinate
CAS No.: 1224464-97-4
Cat. No.: VC2654089
Molecular Formula: C8H8ClNO2
Molecular Weight: 185.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1224464-97-4 |
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Molecular Formula | C8H8ClNO2 |
Molecular Weight | 185.61 g/mol |
IUPAC Name | methyl 6-chloro-4-methylpyridine-3-carboxylate |
Standard InChI | InChI=1S/C8H8ClNO2/c1-5-3-7(9)10-4-6(5)8(11)12-2/h3-4H,1-2H3 |
Standard InChI Key | BQVXASUNSLLUGY-UHFFFAOYSA-N |
SMILES | CC1=CC(=NC=C1C(=O)OC)Cl |
Canonical SMILES | CC1=CC(=NC=C1C(=O)OC)Cl |
Introduction
Chemical Identity and Structure
Basic Information
Methyl 6-chloro-4-methylnicotinate is a pyridine derivative with the following key identification parameters:
Parameter | Value |
---|---|
CAS Number | 1224464-97-4 |
Molecular Formula | C8H8ClNO2 |
Molecular Weight | 185.61 g/mol |
IUPAC Name | Methyl 6-chloro-4-methylpyridine-3-carboxylate |
Synonyms | Methyl 6-chloro-4-methylnicotinate; 6-Chloro-4-methyl-nicotinic acid methyl ester; 3-Pyridinecarboxylic acid, 6-chloro-4-methyl-, methyl ester |
InChI Key | BQVXASUNSLLUGY-UHFFFAOYSA-N |
The compound is classified as a nicotinic acid derivative, incorporating both a methyl ester group and halogen functionality, making it valuable for various chemical transformations and applications .
Structural Characteristics
Methyl 6-chloro-4-methylnicotinate contains a pyridine ring system with three key functional groups:
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A chloro substituent at the 6-position
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A methyl group at the 4-position
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A methyl ester (carboxylate) group at the 3-position
This specific arrangement of substituents creates a molecule with distinct chemical reactivity patterns. The presence of the chloro group provides a site for potential nucleophilic substitution reactions, while the ester functionality offers opportunities for further transformations including hydrolysis, reduction, and amidation reactions. The methyl group at the 4-position influences the electronic properties of the pyridine ring system .
Physical and Chemical Properties
The physical and chemical properties of methyl 6-chloro-4-methylnicotinate have been determined through both experimental measurements and predictive computational methods:
Property | Value | Method |
---|---|---|
Boiling Point | 252.3 ± 35.0 °C (at 760 mmHg) | Predicted |
Density | 1.247 ± 0.06 g/cm³ | Predicted |
pKa | -1.27 ± 0.10 | Predicted |
Physical State | White powder/solid | Experimental |
Flash Point | 100.6 °C | Predicted |
Storage Conditions | Under inert gas (nitrogen or argon) at 2-8 °C | Recommended |
The relatively high boiling point reflects the compound's molecular weight and intermolecular forces. The negative pKa value indicates that the compound is a very weak acid, consistent with the electronic effects of the substituents on the pyridine ring .
Synthesis Methods
Industrial Production
For larger-scale production, the synthesis of methyl 6-chloro-4-methylnicotinate likely involves more efficient and cost-effective methods. Industrial approaches may include:
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Continuous flow processes to enhance efficiency and control reaction parameters more precisely.
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The use of alternative catalysts that allow for more selective reactions and higher yields.
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Modified workup procedures designed to maximize recovery and minimize waste.
These industrial processes would need to carefully control temperature, reaction time, and reagent stoichiometry to ensure optimal yields and purity of the final product .
Reactivity and Chemical Transformations
Reactivity Patterns
Methyl 6-chloro-4-methylnicotinate exhibits reactivity characteristic of its functional groups:
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The chlorine atom at the 6-position can undergo nucleophilic aromatic substitution reactions with various nucleophiles, including amines, alcohols, and thiols.
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The ester group can participate in typical carboxylic ester transformations:
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Hydrolysis to the corresponding acid
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Transesterification to form different esters
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Reduction to alcohols or aldehydes
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Amidation to form amide derivatives
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The pyridine nitrogen acts as a weak base and potential coordination site for metals.
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The methyl group at the 4-position can be functionalized through radical halogenation or oxidation under appropriate conditions .
Key Transformations
One significant transformation of methyl 6-chloro-4-methylnicotinate is its hydrolysis to form 6-chloro-4-methylnicotinic acid. This hydrolysis reaction typically occurs under basic or acidic conditions and represents a common step in the utilization of this compound as a synthetic intermediate .
Another important transformation involves the substitution of the chlorine atom, which can be used to introduce diverse functional groups at the 6-position, enabling the synthesis of structurally varied derivatives for pharmaceutical screening and development.
Applications in Research and Industry
Pharmaceutical Applications
Methyl 6-chloro-4-methylnicotinate serves as an important intermediate in pharmaceutical research and development:
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Building block for the synthesis of active pharmaceutical ingredients (APIs)
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Precursor for compounds with potential biological activities
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Intermediate in the synthesis of more complex heterocyclic structures found in medicinal chemistry
The structural features of this compound make it particularly valuable in developing compounds targeting various biological pathways and receptors .
Current Research Directions
Research involving methyl 6-chloro-4-methylnicotinate and related compounds focuses on several areas:
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Development of novel synthetic methodologies to access substituted nicotinic acid derivatives more efficiently.
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Exploration of structure-activity relationships (SAR) of compounds containing the nicotinic acid scaffold.
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Investigation of potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
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Application in chemical biology as part of probe molecules to study biological processes .
Storage Parameter | Recommendation |
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Temperature | 2-8 °C (refrigerated) |
Atmosphere | Under inert gas (nitrogen or argon) |
Container | Tightly sealed to prevent moisture absorption |
Light Exposure | Protected from light |
The compound should be handled in a dry environment to prevent hydrolysis of the ester group, which could occur under humid conditions or upon exposure to moisture .
Hazard Classification | Details |
---|---|
GHS Pictogram | GHS07 (Harmful) |
Signal Word | Warning |
Hazard Statements | H302 (Harmful if swallowed) |
Precautionary Statements | P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |
Based on structural similarities to related compounds, additional precautions may include avoiding inhalation of dust/vapors and preventing skin contact. Standard laboratory safety practices should be employed when handling this compound .
Supplier | Product Details | Purity |
---|---|---|
ChemScene LLC | Catalog: CS-0145306 | 97% |
Fluorochem | Catalog: F304502 | 95% |
Ambeed | Catalog: A457046 | 97% |
Aladdin Scientific | Catalog: M586678 | 97% |
The compound is typically available in various package sizes, from milligram quantities for research purposes to larger amounts for industrial applications .
Quantity | Approximate Price Range (USD) |
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100 mg | $32.90 |
250 mg | $24.00 - $67.90 |
1 g | $221.90 |
5 g | $756.90 |
These prices are representative of research-grade material and may fluctuate based on market conditions, purity specifications, and bulk discounts. Industrial quantities would likely be negotiated directly with manufacturers at significantly different pricing structures .
Related Compounds and Derivatives
Structural Analogs
Several compounds structurally related to methyl 6-chloro-4-methylnicotinate have been reported in the literature:
Compound | CAS Number | Structural Difference |
---|---|---|
Methyl 6-chloro-4-iodonicotinate | 1824572-65-7 | Iodo instead of methyl at 4-position |
Methyl 6-chloro-4-methoxy-5-methylnicotinate | Not specified | Additional methoxy at 4-position and methyl at 5-position |
Methyl 6-chloro-4-nitronicotinate | 87259991 | Nitro instead of methyl at 4-position |
Methyl 4-chloro-6-methylnicotinate | 886372-05-0 | Reversed positions of chloro and methyl groups |
Methyl 6-chloro-4-(trifluoromethyl)nicotinate | 261635-79-4 | Trifluoromethyl instead of methyl at 4-position |
These structural analogs offer opportunities for comparative studies of physicochemical properties and potential biological activities, enabling structure-activity relationship investigations .
Metabolic Transformations
In biological systems, methyl 6-chloro-4-methylnicotinate would likely undergo several metabolic transformations:
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Hydrolysis of the methyl ester to form the corresponding carboxylic acid
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Oxidation of the methyl group to form hydroxymethyl, aldehyde, or carboxylic acid derivatives
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Potential glutathione conjugation at the chlorinated position
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Phase II conjugation reactions involving the carboxylic acid group
Understanding these potential metabolic pathways is important for applications in medicinal chemistry and drug development, as they affect pharmacokinetic properties and potential toxicity profiles.
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